5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-6-phenyl-13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one
Description
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7,7-dimethyl-3-phenyl-6,9-dihydro-3H-pyrano[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4(7H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C26H22BrN3O3S |
|---|---|
Molecular Weight |
536.4g/mol |
IUPAC Name |
5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-6-phenyl-13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one |
InChI |
InChI=1S/C26H22BrN3O3S/c1-26(2)13-17-12-20-23(28-21(17)14-33-26)29-25(30(24(20)32)19-6-4-3-5-7-19)34-15-22(31)16-8-10-18(27)11-9-16/h3-12H,13-15H2,1-2H3 |
InChI Key |
XROZECMDLHHARX-UHFFFAOYSA-N |
SMILES |
CC1(CC2=CC3=C(N=C2CO1)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)C5=CC=C(C=C5)Br)C |
Canonical SMILES |
CC1(CC2=CC3=C(N=C2CO1)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)C5=CC=C(C=C5)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7,7-dimethyl-3-phenyl-6,9-dihydro-3H-pyrano[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4(7H)-one typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, which undergoes a series of reactions such as condensation, cyclization, and sulfonation to form the final product. The reaction conditions usually involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques like chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7,7-dimethyl-3-phenyl-6,9-dihydro-3H-pyrano[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7,7-dimethyl-3-phenyl-6,9-dihydro-3H-pyrano[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7,7-dimethyl-3-phenyl-6,9-dihydro-3H-pyrano[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)oxirane: A simpler compound with a bromophenyl group and an epoxide ring.
Thiazole Derivatives: Compounds with a thiazole ring that exhibit a wide range of biological activities.
Uniqueness
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7,7-dimethyl-3-phenyl-6,9-dihydro-3H-pyrano[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4(7H)-one is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
